

1-(3-Chlorophenyl)imidazolidin-2-one CAS number information

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazolidin-2-one

Cat. No.: B085280

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Technical Guide: 1-(3-Chlorophenyl)imidazolidin-2-one

CAS Number: 14088-98-3

This technical guide provides a comprehensive overview of **1-(3-Chlorophenyl)imidazolidin-2-one**, including its chemical properties, synthesis, and potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

1-(3-Chlorophenyl)imidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. The presence of a chlorophenyl group suggests its potential for various biological activities. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
CAS Number	14088-98-3	N/A
Molecular Formula	C ₉ H ₉ CIN ₂ O	[1]
Molecular Weight	196.63 g/mol	[1]
Melting Point	121 °C	N/A
Appearance	White to off-white solid	N/A
Purity	≥98% (commercially available)	[2]

Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one

The synthesis of **1-(3-Chlorophenyl)imidazolidin-2-one** can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a substituted urea precursor.

Proposed Experimental Protocol: Two-Step Synthesis

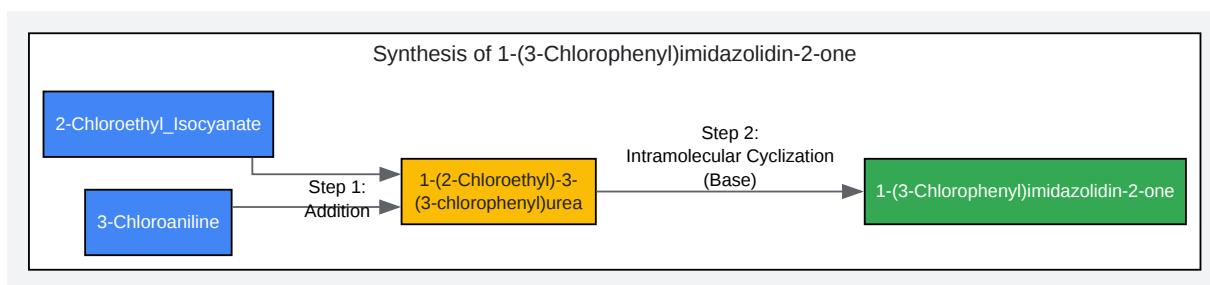
This protocol is based on general methods for the synthesis of N-aryl imidazolidin-2-ones.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(3-chlorophenyl)urea

- To a solution of 3-chloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add 2-chloroethyl isocyanate (1 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product, 1-(2-chloroethyl)-3-(3-chlorophenyl)urea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether).

Step 2: Intramolecular Cyclization to form **1-(3-Chlorophenyl)imidazolidin-2-one**

- Dissolve the purified 1-(2-chloroethyl)-3-(3-chlorophenyl)urea (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K_2CO_3 , 2 equivalents), portion-wise at room temperature.
- Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **1-(3-Chlorophenyl)imidazolidin-2-one**.



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A proposed two-step synthesis pathway for **1-(3-Chlorophenyl)imidazolidin-2-one**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1-(3-Chlorophenyl)imidazolidin-2-one** is limited in publicly available literature, the imidazolidin-2-one scaffold is a well-established pharmacophore found

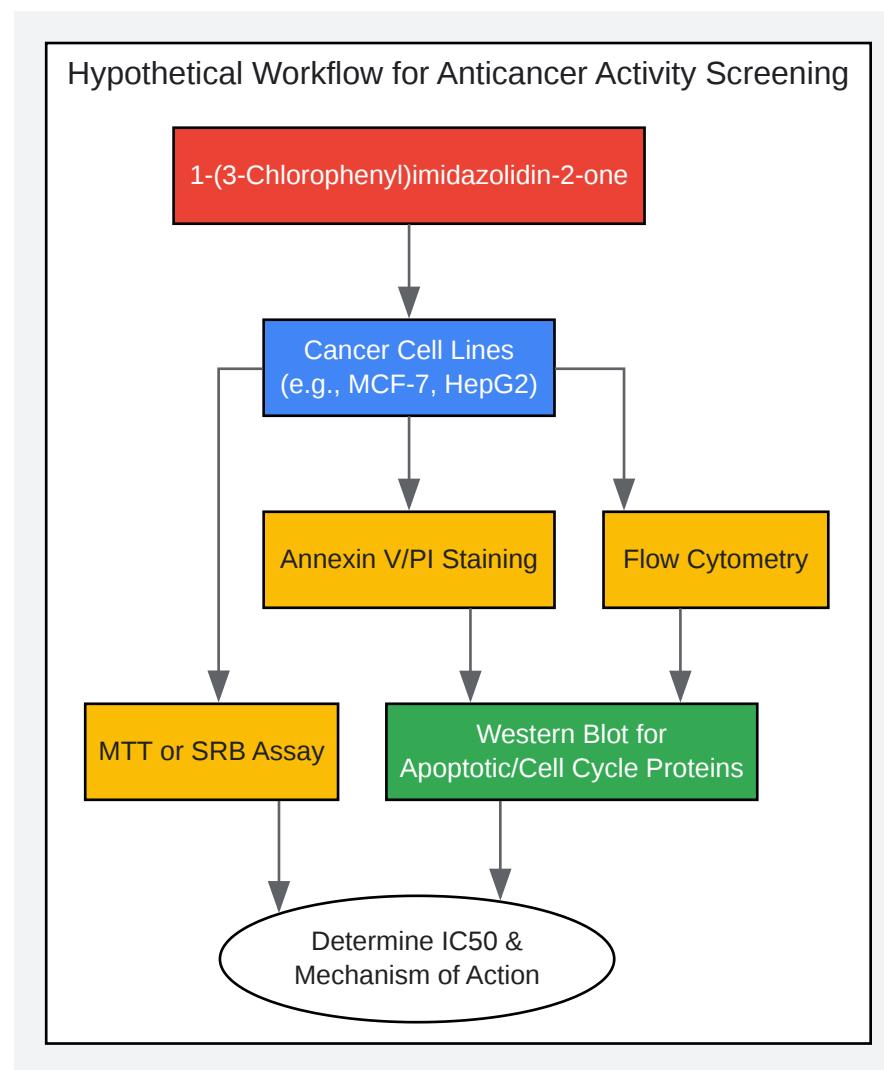
in numerous biologically active compounds. Research on structurally related molecules suggests several potential areas of pharmacological relevance.

Anticancer Activity: Several studies have reported the anticancer properties of imidazolidin-2-one derivatives. For example, certain substituted imidazolidin-2-ones have shown cytotoxicity against various cancer cell lines.^[3] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

Anti-inflammatory Activity: Derivatives of imidazolidine have been investigated for their anti-inflammatory properties.^[4] The mechanism of action could involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Cannabinoid Receptor (CB1) Antagonism: Some imidazolidine-2,4-dione derivatives have been identified as potent and selective antagonists or inverse agonists of the CB1 cannabinoid receptor. This suggests that compounds with the imidazolidin-2-one core may have therapeutic potential in areas such as obesity and metabolic disorders.

Due to the lack of specific studies on **1-(3-Chlorophenyl)imidazolidin-2-one**, a definitive signaling pathway cannot be provided. However, based on the activities of related compounds, a hypothetical workflow for investigating its anticancer potential is outlined below.



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A suggested experimental workflow to evaluate the anticancer potential of the title compound.

Conclusion

1-(3-Chlorophenyl)imidazolidin-2-one is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological effects are not extensively documented, the known activities of related imidazolidin-2-one derivatives suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The provided synthesis protocol and proposed experimental workflow offer a solid foundation for researchers to explore the therapeutic potential of this compound.

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